molecular formula C24H25N3O4 B2582612 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide CAS No. 1798525-09-3

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide

Cat. No.: B2582612
CAS No.: 1798525-09-3
M. Wt: 419.481
InChI Key: QJOLHVGIIUNRLQ-UHFFFAOYSA-N
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Description

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide (CAS: 1798525-09-3) is a chemical compound with a molecular formula of C24H25N3O4 and a molecular weight of 419.48 g/mol . This reagent integrates two pharmacologically significant moieties: a pyrazole carboxamide and a 1,4-benzodioxane system. The N-(1H-pyrazol-4-yl)carboxamide scaffold is recognized in medicinal chemistry research as a privileged structure for the development of kinase inhibitors, with documented activity against targets such as interleukin-1 receptor associated kinase 4 (IRAK4) . Furthermore, the 1,4-benzodioxane template is a versatile structure found in molecules with a diverse range of biological activities, including as agonists and antagonists for various neurological targets such as nicotinic, alpha-adrenergic, and 5-HT receptor subtypes . The combination of these features makes this compound a valuable intermediate for researchers exploring new therapeutic agents in areas such as immunology, oncology, and neuroscience. The structural complexity of this compound, characterized by its multiple ring systems, presents a significant synthetic challenge. Supplied at a high purity level, it offers researchers a reliable building block for lead optimization and structure-activity relationship (SAR) studies. Its primary research value lies in its potential as a core structure for the design and synthesis of novel bioactive molecules. Researchers are investigating compounds with this specific carboxamide-pyrazole core for their mechanism of action, which may involve targeting key enzymatic pathways. For instance, related pyrazole carboxamide fungicides have been shown to disrupt mitochondrial function in pathogens by inhibiting complexes II and IV in the respiratory chain . This product is intended for research and development applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-23(24(10-12-29-13-11-24)18-6-2-1-3-7-18)26-19-14-25-27(15-19)16-20-17-30-21-8-4-5-9-22(21)31-20/h1-9,14-15,20H,10-13,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOLHVGIIUNRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a pyrazole moiety, known for its diverse pharmacological properties, and a benzodioxin component that may contribute to its therapeutic effects.

Pharmacological Properties

The biological activity of this compound can be attributed to its structural components:

  • Pyrazole Moiety : Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Research indicates that compounds containing pyrazole can inhibit various enzymes and receptors associated with inflammatory pathways and cancer progression .
  • Benzodioxin Structure : Compounds with benzodioxin structures have been reported to exhibit neuroprotective and antioxidant properties, which may enhance the therapeutic potential of the pyrazole derivative in treating neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Compounds showed up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Activity : Pyrazole derivatives have also been evaluated for antimicrobial properties against various bacterial strains. Notably, some compounds demonstrated significant activity against E. coli and S. aureus, indicating their potential as antibacterial agents .

Data Table: Summary of Biological Activities

Activity Type Compound Effectiveness Reference
Anti-inflammatoryPyrazole derivativesUp to 85% inhibition of TNF-α
AntimicrobialPyrazole derivativesSignificant activity against E. coli
Enzyme InhibitionBenzodioxane sulfonamidesInhibition of α-glucosidase
NeuroprotectiveBenzodioxin-containing compoundsPotential protective effects

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide, as effective anti-cancer agents. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazoles have demonstrated significant inhibitory effects on growth in MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating potent activity .

Anti-inflammatory Properties
Compounds containing the pyrazole scaffold have also been researched for their anti-inflammatory properties. Studies indicate that certain pyrazole derivatives exhibit superior anti-inflammatory activity compared to standard treatments like diclofenac sodium . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes, making them suitable candidates for treating inflammatory diseases.

Enzyme Inhibition Studies

Enzyme Inhibitors
Research has shown that this compound can act as an enzyme inhibitor. For instance, related compounds have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are crucial targets in the management of Type 2 diabetes mellitus and Alzheimer's disease respectively . These studies suggest that the compound may hold therapeutic potential in metabolic disorders and neurodegenerative diseases.

Synthesis and Structural Modifications

Synthetic Routes
The synthesis of this compound involves several chemical reactions that can be optimized for yield and efficiency. The literature provides various synthetic pathways that leverage existing methodologies to create derivatives with enhanced biological activity .

Case Studies and Research Findings

StudyCompound TestedTargetResult
Bouabdallah et al. (2022)Pyrazole derivativesCancer cell linesSignificant cytotoxicity against Hep-2 and P815
Wei et al. (2022)Ethyl derivativesA549 cell lineIC50 = 26 µM
Fan et al. (2022)Hydrazide derivativesA549 cell lineInduced autophagy without apoptosis

These case studies illustrate the ongoing research efforts to characterize the pharmacological profiles of pyrazole-based compounds and their potential applications in treating various diseases.

Comparison with Similar Compounds

Table 1: Comparison with Key Structural Analogs

Compound ID / Example Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Evidence Source
Target Compound Benzodioxin + pyrazole + phenyloxane carboxamide Benzodioxin-methyl, 4-phenyloxane Not provided Hypothesized metabolic stability from benzodioxin; solubility from carboxamide N/A
Example 53 () Pyrazolo[3,4-d]pyrimidine + fluorophenyl 5-Fluoro-3-(3-fluorophenyl)-4-oxochromene 589.1 MP: 175–178°C; moderate yield (28%)
949259-82-9 () Quinazolinone + benzodioxin 5-Methyl-2-furanyl, dihydroquinazolinone Not provided Benzodioxin enhances aromatic stacking; furanyl may influence bioavailability
4g () Pyrazol-3-one + coumarin-benzodiazepine Coumarin-3-yl, tetrazolyl Not provided Pyrazole derivatives often exhibit anti-inflammatory or kinase inhibitory activity
941378-54-7 () Thiazole + benzodioxin Pyridinamine, thiazolyl Not provided Thiazole’s electron-rich nature may enhance binding to metal ions or polar targets

Key Observations:

Benzodioxin Motif: The benzodioxin group in the target compound and 949259-82-9 () may improve metabolic stability compared to simpler ethers or alkyl chains .

Pyrazole vs. Other Heterocycles :

  • The target’s pyrazole ring differs from Example 53’s pyrazolo-pyrimidine (), which has a fused ring system likely increasing rigidity and binding affinity .
  • Pyrazol-3-one derivatives () often exhibit hydrogen-bonding capacity, but the target’s unsubstituted pyrazole may prioritize hydrophobic interactions .

Carboxamide and Solubility :

  • The phenyloxane carboxamide in the target compound parallels the sulfonamide and benzamide groups in and , which are critical for solubility and target engagement .

Q & A

Q. What are the key structural features of the compound, and how can they be experimentally validated?

The compound contains a 2,3-dihydro-1,4-benzodioxin ring, a pyrazole ring substituted with a methyl group, and a 4-phenyloxane-4-carboxamide scaffold. Structural confirmation requires:

  • Single-crystal X-ray diffraction (XRD) to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify proton environments and connectivity, particularly for the benzodioxin and oxane moieties .
  • IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .

Q. What synthetic strategies are reported for this compound, and what are critical reaction conditions?

While direct synthesis data are limited, analogous heterocyclic systems suggest:

  • Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core .
  • Coupling reactions : Amide bond formation between the pyrazole and oxane-carboxamide units via EDCI/HOBt activation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate intermediates .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict target binding interactions?

  • Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand docking to account for conformational changes .
  • Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
  • Post-docking analysis : Perform molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns to assess binding stability .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the benzodioxin with a benzothiopyran) to identify pharmacophore requirements .
  • Meta-analysis : Use tools like Rosetta or MOE to correlate structural features with activity trends across studies .

Q. What computational methods are recommended for analyzing electronic properties and reactivity?

  • Density Functional Theory (DFT) : Perform B3LYP/6-31G(d,p) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous or DMSO environments .
  • Correlation with experiment : Validate computed IR/Raman spectra against experimental data to refine force fields .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step synthesis?

  • Intermediate stability : Protect reactive groups (e.g., carboxamide) with tert-butoxycarbonyl (Boc) during benzodioxin coupling .
  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps .

Q. What strategies improve crystallization for XRD studies?

  • Solvent selection : Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to promote crystal growth .
  • Temperature control : Maintain a stable temperature (±0.1°C) during crystallization .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile?

  • In vitro assays : Compare microsomal stability (human vs. rodent liver microsomes) under identical conditions (pH, NADPH concentration) .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .

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